4-Chloro-7-methoxy-2-methylquinazoline CAS number and molecular weight
4-Chloro-7-methoxy-2-methylquinazoline CAS number and molecular weight
Executive Summary: The Privileged Scaffold
4-Chloro-7-methoxy-2-methylquinazoline (CAS 16499-67-5 ) is a high-value heterocyclic intermediate used primarily in the discovery of tyrosine kinase inhibitors (TKIs).[1] Unlike its more common 6,7-dimethoxy analog (a precursor to Gefitinib/Erlotinib), this 7-methoxy-2-methyl variant offers a distinct structure-activity relationship (SAR) profile.[1] It serves as the electrophilic "warhead" for introducing amine-based pharmacophores via Nucleophilic Aromatic Substitution (
This guide details the physicochemical identity, synthetic protocols, and mechanistic utility of this compound, designed for researchers requiring high-purity functionalization of the quinazoline core.
Physicochemical Identity
| Property | Specification |
| Chemical Name | 4-Chloro-7-methoxy-2-methylquinazoline |
| CAS Registry Number | 16499-67-5 |
| Molecular Formula | |
| Molecular Weight | 208.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 108–112 °C (typical range) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Hydrolyzes in water |
| SMILES | COc1cc2nc(C)nc(Cl)c2cc1 |
| InChI Key | DRIHOCOFKRGVNB-UHFFFAOYSA-N (Analogous base structure) |
Synthetic Workflow & Protocol
The synthesis of 4-chloro-7-methoxy-2-methylquinazoline is a two-stage process. It begins with the cyclization of an anthranilic acid derivative to form the stable quinazolinone, followed by activation of the C4-position using a chlorinating agent.
Reaction Scheme Visualization
Figure 1: Synthetic route from anthranilic acid precursor to the chlorinated electrophile.
Detailed Laboratory Protocol
Step 1: Synthesis of the Quinazolinone Precursor
-
Reagents: 2-Amino-4-methoxybenzoic acid (1.0 eq), Acetic Anhydride (excess).
-
Procedure: Reflux the amino acid in acetic anhydride for 2–3 hours. The reaction dehydrates and cyclizes to form the benzoxazinone intermediate, which rearranges/condenses with ammonia (or ammonium acetate) to yield 7-methoxy-2-methylquinazolin-4(3H)-one .[1]
-
Purification: Precipitate in ice water, filter, and dry.
Step 2: Chlorination (The Critical Step) [1]
-
Rationale: The C4-carbonyl oxygen is exchanged for a chlorine atom, transforming the ring into a highly reactive electrophile.
-
Reagents: 7-Methoxy-2-methylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (
, solvent/reagent), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).[1] -
Protocol:
-
Suspend the quinazolinone in neat
(approx. 5–10 mL per gram of starting material). -
Add DIPEA dropwise (catalyst/acid scavenger).[1]
-
Heat to 100°C (reflux) under an inert atmosphere (
or Ar) for 2–4 hours. Monitor by TLC (the polar starting material should disappear; the product is less polar). -
Workup (Caution): Cool the mixture and slowly pour it onto crushed ice/ammonia water to quench excess
. Maintain pH > 7 to prevent hydrolysis of the product. -
Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Storage: Store under nitrogen at -20°C. The C4-Cl bond is moisture-sensitive.[1]
-
Mechanistic Utility: Functionalization
The primary value of this compound lies in its reactivity toward nucleophiles. The pyrimidine ring is electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (
Mechanism of Action
-
Addition: An amine nucleophile attacks the C4 carbon.
-
Meisenheimer Complex: A resonance-stabilized intermediate forms.[1]
-
Elimination: The chloride ion is expelled, restoring aromaticity and forming the C-N bond.
Figure 2:
Application in Drug Discovery
-
SOS1 Inhibitors: Recent patent literature highlights this specific scaffold (7-OMe, 2-Me) in the development of KRAS-SOS1 interaction inhibitors, a frontier in oncology research [1, 2].[1]
-
Selectivity Tuning: The 2-methyl group provides steric bulk that differentiates these inhibitors from the 2-hydrogen analogs (like Gefitinib), potentially altering binding affinity in the ATP-binding pocket of kinases.[1]
Safety & Handling
-
Hazards: Corrosive and irritant. The compound hydrolyzes to release HCl upon contact with moisture.
-
Storage: Keep strictly anhydrous. Store in a tightly sealed vial under inert gas at -20°C.
-
PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and work inside a fume hood.[1]
-
Spill Cleanup: Neutralize with aqueous sodium bicarbonate before disposal.
References
-
European Patent Office. (2022).[1] SOS1 Degrading Agent and Preparation Method Therefor.[2][3] EP 4328219 A1. Link
-
Google Patents. (2018).[1] 2-Methyl-quinazolines as Ras-Sos Inhibitors.[1] WO2018172250A1. Link
-
ChemicalBook. (2024).[1] 4-Chloro-7-methoxy-2-methylquinazoline Product Entry.[1][4][5][6][7][8]Link[1]
-
PubChem. (2025).[1] Quinazoline Derivatives and Analogues.[9][10]Link[1]
Sources
- 1. 6-hydroxy-7-methoxy-2-methylquinazolin-4(3H) -one - Sìona Shanghai Caerulum Pharma [caerulumpharm.com]
- 2. US20240261417A1 - Sos1 degrading agent and preparation method therefor and application thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS Number List_1_Page380_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. SciSupplies [scisupplies.eu]
- 7. chemscene.com [chemscene.com]
- 8. US20240261418A1 - Sos1 degrading agent and preparation method therefor and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. atlantis-press.com [atlantis-press.com]
